molecular formula C11H10INO2 B2554762 1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287290-23-5

1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No. B2554762
CAS RN: 2287290-23-5
M. Wt: 315.11
InChI Key: ZLOSLZVHNPIVQY-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research. Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods . A novel reaction for the synthesis of 1-azido-3-heteroaryl BCPs via azidoheteroarylation of [1.1.1]propellane has also been reported .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .


Chemical Reactions Analysis

BCP derivatives have been found to exhibit increased or equal solubility, potency, and metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through bioisosteric replacements . The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Future Directions

The future directions in the research of BCP derivatives include the development of more general and practical methods for BCP synthesis, considering both scope and limitation . There is also interest in exploring new challenges and directions for the field, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

properties

IUPAC Name

1-iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-3-1-2-4-9(8)13(14)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOSLZVHNPIVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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